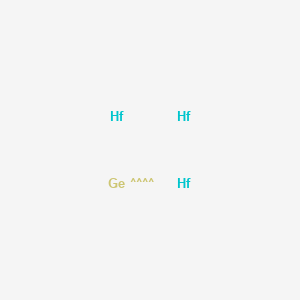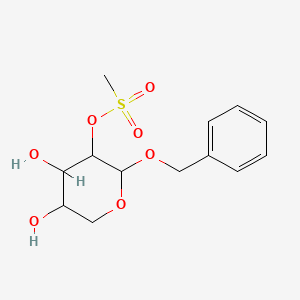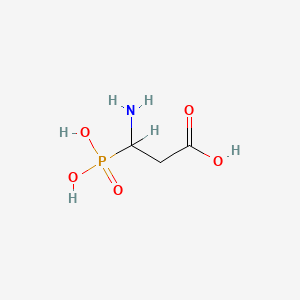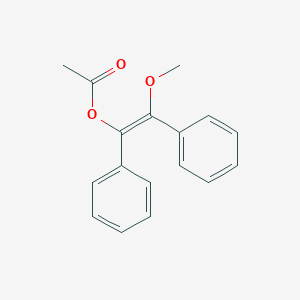
(2-Methoxy-1,2-diphenylethenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-1,2-diphenylethenyl) acetate is an organic compound that features a methoxy group and a diphenylethenyl moiety attached to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,2-diphenylethenyl) acetate typically involves the reaction of 2-methoxy-1,2-diphenylethene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-1,2-diphenylethenyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2-Methoxy-1,2-diphenylethenyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-1,2-diphenylethenyl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxy-1,2-diphenylethene): Similar in structure but lacks the acetate group.
(2-Hydroxy-1,2-diphenylethenyl) acetate: Similar but with a hydroxy group instead of a methoxy group.
(2-Methoxy-1,2-diphenylethenyl) propionate: Similar but with a propionate group instead of an acetate group.
Uniqueness
(2-Methoxy-1,2-diphenylethenyl) acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6316-79-6 |
|---|---|
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
[(Z)-2-methoxy-1,2-diphenylethenyl] acetate |
InChI |
InChI=1S/C17H16O3/c1-13(18)20-17(15-11-7-4-8-12-15)16(19-2)14-9-5-3-6-10-14/h3-12H,1-2H3/b17-16- |
Clave InChI |
SUFJERYLHHUKHP-MSUUIHNZSA-N |
SMILES isomérico |
CC(=O)O/C(=C(/C1=CC=CC=C1)\OC)/C2=CC=CC=C2 |
SMILES canónico |
CC(=O)OC(=C(C1=CC=CC=C1)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


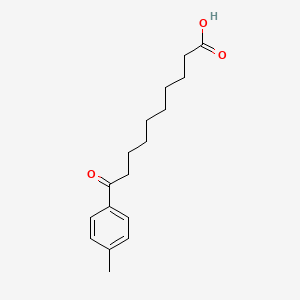
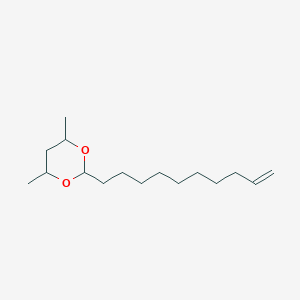
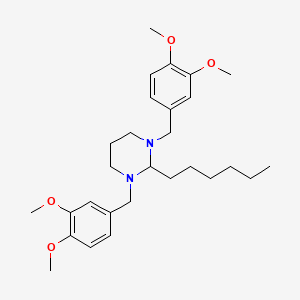
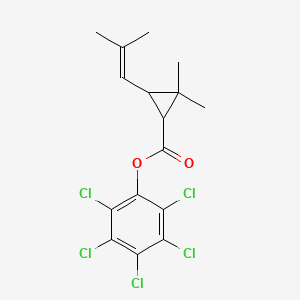
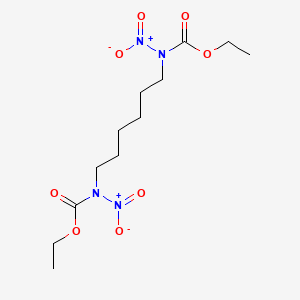
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)

![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
